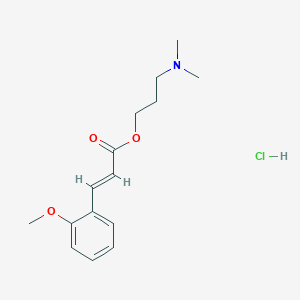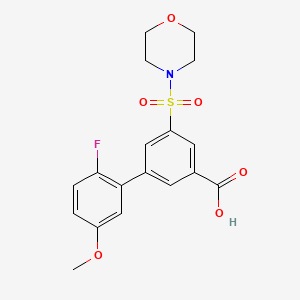
3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride, also known as DMPPA, is a chemical compound that has gained attention in scientific research due to its potential application in various fields such as drug discovery and material science. DMPPA belongs to the class of acrylate compounds and is known for its unique chemical properties, which make it an attractive candidate for research purposes.
作用机制
The mechanism of action of 3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride is not fully understood, but studies have suggested that it may act as an agonist for certain receptors in the human body. 3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception and memory formation.
Biochemical and Physiological Effects
3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride has been shown to have various biochemical and physiological effects in the human body. Studies have suggested that 3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride may have analgesic effects, which make it a promising candidate for developing new pain medications. 3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride has several advantages for use in lab experiments, including its high purity and stability. However, 3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities for research purposes.
未来方向
There are several future directions for research on 3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride. One potential area of study is the development of new drugs that target the sigma-1 receptor using 3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride as a starting point. Another potential area of study is the use of 3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride in the development of new materials, such as polymers and coatings. Additionally, further studies are needed to fully understand the mechanism of action of 3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride and its potential uses in treating various diseases and disorders.
合成方法
The synthesis of 3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride can be achieved through several methods, including the reaction of 3-(dimethylamino)propylamine with 3-(2-methoxyphenyl)acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy.
科学研究应用
3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride has been studied extensively for its potential application in drug discovery. Studies have shown that 3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride can act as a ligand for certain receptors in the human body, which makes it a promising candidate for developing new drugs that target these receptors. 3-(dimethylamino)propyl 3-(2-methoxyphenyl)acrylate hydrochloride has also been studied for its potential use in the development of new materials, such as polymers and coatings.
属性
IUPAC Name |
3-(dimethylamino)propyl (E)-3-(2-methoxyphenyl)prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-16(2)11-6-12-19-15(17)10-9-13-7-4-5-8-14(13)18-3;/h4-5,7-10H,6,11-12H2,1-3H3;1H/b10-9+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBFVPYOSOGKRC-RRABGKBLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC(=O)C=CC1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCOC(=O)/C=C/C1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 5-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5398485.png)

![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5398507.png)
![{2-[rel-(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5398511.png)
![1-{[2-methyl-1,1-dioxido-5-(2-thienyl)-1,2,6-thiadiazinan-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5398514.png)
![N~1~,N~1~-dimethyl-N~4~-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5398525.png)
![[1-(2-methylquinolin-4-yl)-4-(tetrahydro-2H-pyran-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B5398528.png)

![2-({[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5398534.png)
![ethyl 5-methyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5398542.png)
![(3S*,4S*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5398543.png)
![methyl 2-({3-[4-(acetyloxy)-3-ethoxyphenyl]-2-cyanoacryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5398548.png)